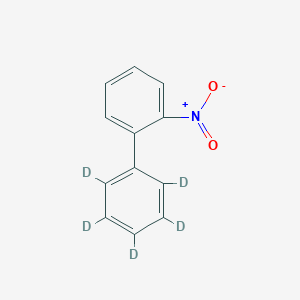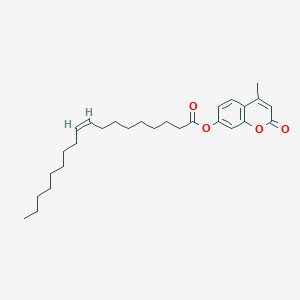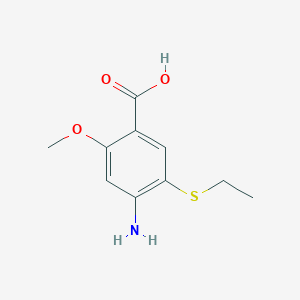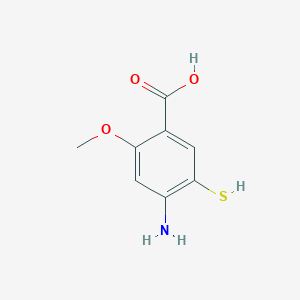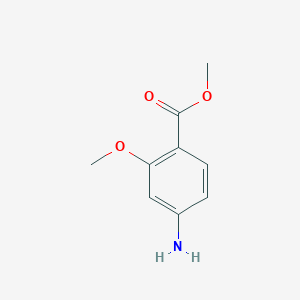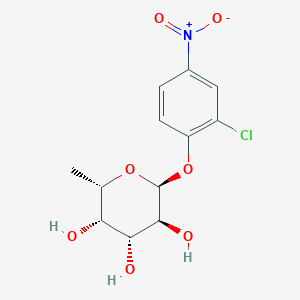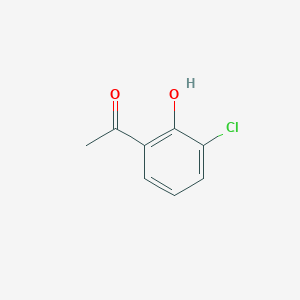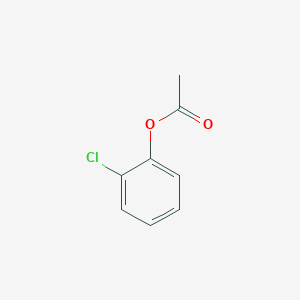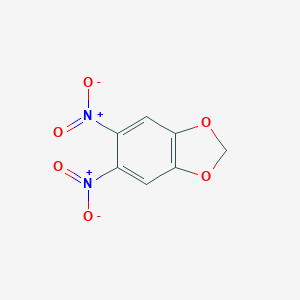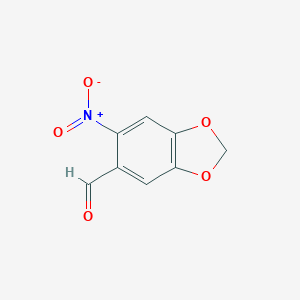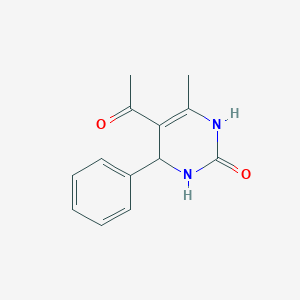![molecular formula C15H22N2O4S2 B016374 tert-butyl N-[2-oxo-2-[2-(phenyldisulfanyl)ethylamino]ethoxy]carbamate CAS No. 887407-46-7](/img/structure/B16374.png)
tert-butyl N-[2-oxo-2-[2-(phenyldisulfanyl)ethylamino]ethoxy]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of tert-butyl carbamates, including structures similar to tert-butyl N-[2-oxo-2-[2-(phenyldisulfanyl)ethylamino]ethoxy]carbamate, often involves multistep chemical processes. Directed lithiation and subsequent reactions with electrophiles are common methods for introducing substituents to the carbamate structure. For example, N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate are synthesized through directed lithiation at low temperatures, followed by reactions with various electrophiles to yield substituted products (Smith et al., 2013). Additionally, rapid synthetic methods for tert-butyl carbamates as intermediates in biologically active compounds have been developed, showcasing the compound's versatility in synthesis (Zhao et al., 2017).
Molecular Structure Analysis
The molecular structure of tert-butyl carbamates is characterized by the presence of tert-butyl and carbamate groups, which influence the compound's reactivity and physical properties. X-ray crystallography and NMR spectroscopy are common techniques used for structure elucidation. For instance, tert-butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate's structure was elucidated, showing intramolecular C—H⋯O hydrogen bonds, contributing to its stability and reactivity (Bai & Wang, 2014).
Chemical Reactions and Properties
Tert-butyl carbamates undergo various chemical reactions, including lithiation, substitution, and ring transformations, which are essential for synthesizing complex molecules. These reactions are highly dependent on the specific substituents and the reaction conditions. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates behave as N-(Boc)-protected nitrones in reactions with organometallics, demonstrating the compound's versatility as a building block in organic synthesis (Guinchard et al., 2005).
Aplicaciones Científicas De Investigación
Biodegradation and Environmental Fate
- Ethyl tert-butyl ether (ETBE), a related compound, undergoes biodegradation in soil and groundwater, primarily through aerobic processes mediated by microorganisms capable of degrading ETBE as a carbon and energy source or via cometabolism with alkanes. Genes facilitating ETBE transformation have been identified, although the complete pathways and microorganisms supporting anaerobic degradation remain less understood. This research suggests potential environmental bioremediation applications for related ethers, including the specified carbamate compound (Thornton et al., 2020).
Microbial Degradation in Subsurface Environments
- The fate of fuel oxygenates such as methyl tert-butyl ether (MTBE) and ETBE in subsurface environments is influenced by their biodegradability under various redox conditions. Studies demonstrate that MTBE and its key intermediate, tert-butyl alcohol (TBA), may be biodegradable under both oxic and anoxic conditions. These findings underline the environmental impact and degradation pathways of ether compounds, suggesting avenues for the bioremediation of related substances (Schmidt et al., 2004).
Decomposition by Cold Plasma
- Research on the decomposition of methyl tert-butyl ether (MTBE) using hydrogen in a cold plasma reactor indicates the feasibility of employing radio frequency (RF) plasma reactors for decomposing and converting MTBE into simpler molecules. This suggests potential applications in the decomposition or modification of similar ether compounds for environmental management or synthetic applications (Hsieh et al., 2011).
Synthetic Applications and N-Heterocycle Synthesis
- Chiral sulfinamides, particularly tert-butanesulfinamide, have been extensively used in the stereoselective synthesis of amines and their derivatives, including N-heterocycles. This highlights a potential synthetic application for the specified carbamate compound in the stereoselective synthesis or as a precursor in the production of complex organic molecules (Philip et al., 2020).
Safety And Hazards
Direcciones Futuras
The future directions for research on this compound could include further exploration of its potential applications in drug discovery, catalysis, and material science2. Additionally, more research could be done to understand its synthesis, mechanism of action, and physical and chemical properties.
Please note that this analysis is based on the information available in the search results and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or databases.
Propiedades
IUPAC Name |
tert-butyl N-[2-oxo-2-[2-(phenyldisulfanyl)ethylamino]ethoxy]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S2/c1-15(2,3)21-14(19)17-20-11-13(18)16-9-10-22-23-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,16,18)(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDSVLSVPSGPPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCC(=O)NCCSSC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405134 |
Source


|
| Record name | N-[S-(2-Pyridylthioethyl)-t-Boc-aminooxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[S-(2-Pyridylthioethyl)-t-Boc-aminooxyacetamide | |
CAS RN |
887407-46-7 |
Source


|
| Record name | N-[S-(2-Pyridylthioethyl)-t-Boc-aminooxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

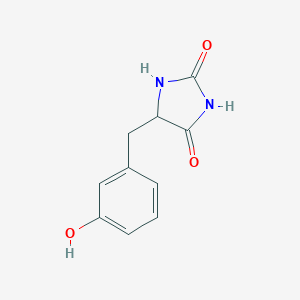
![2,2,2-trifluoro-N-[(7S)-1,2,3,9-tetramethoxy-10-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide](/img/structure/B16294.png)
![(7S)-10-hydroxy-1,2,3-trimethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one](/img/structure/B16296.png)
